(2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid
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Overview
Description
(2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C17H23F3N2O3. It is commonly used in proteomics research and other scientific studies . This compound is known for its unique structure, which includes a cyclohexyl group and a phenylalaninamide moiety, making it a valuable tool in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid typically involves the reaction of L-phenylalanine with cyclohexylamine in the presence of trifluoroacetic acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include methanol or ethanol.
Catalysts: Acid catalysts such as trifluoroacetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch reactors: For controlled reaction conditions.
Purification: Techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Methanol, ethanol, or dichloromethane.
Major Products Formed
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted phenylalaninamide derivatives.
Scientific Research Applications
(2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include:
Protein binding: Modulates protein-protein interactions.
Enzyme inhibition: Inhibits specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-L-phenylalanine: Lacks the amide group present in (2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid.
L-Phenylalaninamide: Does not have the cyclohexyl group.
N-Cyclohexyl-L-tyrosinamide: Contains a hydroxyl group on the phenyl ring.
Uniqueness
This compound is unique due to its combination of a cyclohexyl group and a phenylalaninamide moiety. This structure provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
CAS No. |
200274-80-2 |
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Molecular Formula |
C17H23F3N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H22N2O.C2HF3O2/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;3-2(4,5)1(6)7/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18);(H,6,7)/t14-;/m0./s1 |
InChI Key |
SPSXVWTYDBWKPK-UQKRIMTDSA-N |
SMILES |
C1CCC(CC1)NC(CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Synonyms |
(S)-α-Amino-N-cyclohexylbenzenepropanamide Mono(Trifluoroacetic Acid Salt); _x000B_(αS)-α-Amino-N-cyclohexylbenzenepropanamide 2,2,2-Trifluoroacetate |
Origin of Product |
United States |
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